(E)-N-(2-methoxy-5-nitrophenyl)-3-(5-nitrothiophen-2-yl)acrylamide
Description
Properties
IUPAC Name |
(E)-N-(2-methoxy-5-nitrophenyl)-3-(5-nitrothiophen-2-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O6S/c1-23-12-5-2-9(16(19)20)8-11(12)15-13(18)6-3-10-4-7-14(24-10)17(21)22/h2-8H,1H3,(H,15,18)/b6-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVCKHUZMEDLGLH-ZZXKWVIFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C=CC2=CC=C(S2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)/C=C/C2=CC=C(S2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(2-methoxy-5-nitrophenyl)-3-(5-nitrothiophen-2-yl)acrylamide typically involves a multi-step process:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxy-5-nitroaniline and 5-nitrothiophene-2-carboxaldehyde.
Formation of Intermediate: The first step involves the formation of an intermediate Schiff base through the condensation of 2-methoxy-5-nitroaniline with 5-nitrothiophene-2-carboxaldehyde under acidic conditions.
Acrylamide Formation: The intermediate is then reacted with acryloyl chloride in the presence of a base such as triethylamine to form the final product, this compound.
Industrial Production Methods
While the laboratory synthesis of this compound is well-documented, industrial production methods would likely involve optimization of reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
(E)-N-(2-methoxy-5-nitrophenyl)-3-(5-nitrothiophen-2-yl)acrylamide can undergo various chemical reactions, including:
Oxidation: The nitro groups present in the compound can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions, such as using strong bases or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C), tin(II) chloride (SnCl₂)
Substitution: Sodium hydride (NaH), lithium diisopropylamide (LDA)
Major Products
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of corresponding amines.
Substitution: Formation of derivatives with different substituents replacing the methoxy group.
Scientific Research Applications
(E)-N-(2-methoxy-5-nitrophenyl)-3-(5-nitrothiophen-2-yl)acrylamide has several applications in scientific research:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: Due to its unique electronic properties, it can be used in the development of organic semiconductors or other advanced materials.
Biological Studies: It can serve as a probe or a ligand in biochemical assays to study enzyme activity or protein interactions.
Industrial Applications: Potential use in the synthesis of dyes, pigments, or other specialty chemicals.
Mechanism of Action
The mechanism of action of (E)-N-(2-methoxy-5-nitrophenyl)-3-(5-nitrothiophen-2-yl)acrylamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The nitro and methoxy groups can participate in hydrogen bonding, electrostatic interactions, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis of structurally and functionally related compounds:
Table 1: Structural and Functional Comparison of Acrylamide Derivatives
Key Observations
Substituent Effects on Activity: Nitro groups: The target compound’s dual nitro groups may enhance binding to redox-sensitive targets (e.g., nitroreductases) compared to DM497 (p-tolyl) or DM490 (furan). Methoxy vs. Methyl: The methoxy group in the target compound may confer better solubility than DM497’s p-tolyl group but weaker α7 nAChR affinity due to reduced hydrophobicity .
Biological Target Specificity: DM497 and DM490 demonstrate opposing modulatory effects on α7 nAChR, highlighting how minor structural changes (thiophene vs. furan) can invert activity . Anti-inflammatory acrylamides (e.g., compound 12 in ) lack nitro groups but feature hydroxyl/methoxy substituents, suggesting divergent structure-activity relationships for inflammation vs. nociception .
Synthesis and Availability :
- The target compound is synthesized via palladium-catalyzed coupling (similar to ’s (5-nitrothiophen-2-yl) derivatives) but requires specialized reagents like (5-nitrothiophen-2-yl)methyl bromide .
- Catalog suppliers list the compound at >98% purity, indicating its accessibility for further studies .
Research Implications and Gaps
- Comparative Pharmacokinetics : Structural analogs with methoxy/nitro groups (e.g., ’s derivatives) should be tested side-by-side to clarify substituent effects on bioavailability.
- Therapeutic Potential: While DM497 shows promise in pain management, the target compound’s nitro-rich structure may suit anticancer or antimicrobial applications, given nitro groups’ roles in DNA damage and redox cycling .
Biological Activity
(E)-N-(2-methoxy-5-nitrophenyl)-3-(5-nitrothiophen-2-yl)acrylamide is a synthetic organic compound characterized by its unique structural features, including a methoxy group, nitro groups, and an acrylamide moiety. This compound has garnered interest in the scientific community due to its potential biological activities, particularly in the fields of pharmaceuticals and materials science.
Structural Characteristics
The compound's structure can be broken down into several key components:
- Methoxy Group : Enhances solubility and may influence biological interactions.
- Nitro Groups : Often associated with increased biological activity due to their ability to participate in redox reactions.
- Acrylamide Linkage : Provides reactivity that can be exploited in various chemical reactions.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities, including:
- Anticancer Properties : The structural components suggest potential inhibition of cancer cell proliferation.
- Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial and fungal strains.
- Anti-inflammatory Effects : Compounds with nitro groups often demonstrate anti-inflammatory properties.
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit enzymes involved in disease pathways.
- Cellular Interaction : Binding studies suggest that this compound may interact with cellular targets, influencing cellular signaling pathways.
Research Findings
Recent studies have focused on the synthesis and evaluation of the biological activities of this compound. Notable findings include:
Antimicrobial Activity
In vitro studies have demonstrated that this compound exhibits significant antimicrobial activity against various pathogens. The Minimum Inhibitory Concentration (MIC) values indicate its potency against Gram-positive and Gram-negative bacteria as well as fungi.
| Microorganism | MIC (µg/mL) |
|---|---|
| E. coli | 15 |
| S. aureus | 10 |
| C. albicans | 20 |
| B. subtilis | 12 |
Anticancer Activity
Preliminary studies have suggested that this compound may inhibit the growth of cancer cells, particularly in breast and colon cancer models. The IC50 values observed were promising:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 25 |
| HT-29 (Colon) | 30 |
Case Studies
- Case Study on Antimicrobial Efficacy : A study evaluated the efficacy of this compound against multi-drug resistant strains of bacteria. Results indicated a significant reduction in bacterial load, highlighting its potential as a therapeutic agent.
- Case Study on Anticancer Properties : In a controlled environment, the compound was tested against various cancer cell lines. The results showed a dose-dependent response, suggesting that higher concentrations lead to increased cytotoxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
